2-(5-(4-Chlorophenyl)furan-2-yl)-2,3-dihydroindolizine
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Overview
Description
2-(5-(4-Chlorophenyl)furan-2-yl)-2,3-dihydroindolizine is a heterocyclic compound that features a unique structure combining a furan ring, a chlorophenyl group, and an indolizine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Chlorophenyl)furan-2-yl)-2,3-dihydroindolizine typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-Chlorophenyl)furan-2-yl)-2,3-dihydroindolizine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
2-(5-(4-Chlorophenyl)furan-2-yl)-2,3-dihydroindolizine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its pharmacological properties, including antiviral and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-(4-Chlorophenyl)furan-2-yl)-2,3-dihydroindolizine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may bind to enzymes or receptors, altering their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities with 2-(5-(4-Chlorophenyl)furan-2-yl)-2,3-dihydroindolizine.
Furan Derivatives: Compounds like furfural and 5-hydroxy-methylfurfural are structurally related.
Uniqueness
This compound is unique due to its combination of a furan ring, a chlorophenyl group, and an indolizine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
62530-39-6 |
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Molecular Formula |
C18H14ClNO |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)furan-2-yl]-2,3-dihydroindolizine |
InChI |
InChI=1S/C18H14ClNO/c19-15-6-4-13(5-7-15)17-8-9-18(21-17)14-11-16-3-1-2-10-20(16)12-14/h1-11,14H,12H2 |
InChI Key |
RANSTFFSLAPFSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=C2N1C=CC=C2)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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